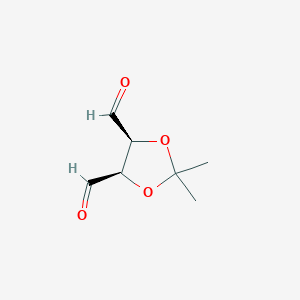
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DMDO and is a versatile reagent that can be used in a variety of chemical reactions.
作用機序
DMDO is a powerful oxidizing agent that can oxidize a wide range of functional groups. Its mechanism of action involves the transfer of an oxygen atom to the substrate, resulting in the formation of an intermediate that can undergo further reactions. The reaction mechanism of DMDO is complex and depends on the specific reaction being carried out.
生化学的および生理学的効果
DMDO has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cell lines and can induce oxidative stress. Further research is needed to determine the potential toxic effects of DMDO on living organisms.
実験室実験の利点と制限
DMDO has several advantages as a reagent in laboratory experiments. It is a stable and easy-to-handle compound that can be stored for long periods. It is also a versatile reagent that can be used in a variety of reactions. However, DMDO has some limitations as well. It is a relatively expensive reagent and can be difficult to obtain in large quantities. It is also a powerful oxidizing agent that can be hazardous if not handled properly.
将来の方向性
There are several future directions for research on DMDO. One area of interest is the development of new synthetic methods using DMDO as a reagent. Another area of interest is the study of the potential toxic effects of DMDO on living organisms. Additionally, the application of DMDO in the synthesis of new pharmaceuticals and natural products is an area of ongoing research. Overall, DMDO is a promising compound with a wide range of potential applications in scientific research.
合成法
The synthesis of DMDO involves the reaction of dimethyl hydrazine with glyoxal in the presence of a strong acid catalyst. This reaction results in the formation of DMDO, which can be purified using various methods such as recrystallization or column chromatography. The synthesis of DMDO is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
DMDO has been extensively studied for its potential applications in organic synthesis. It has been used as a reagent in various reactions such as the oxidation of alcohols, the epoxidation of olefins, and the synthesis of lactones. DMDO has also been used in the preparation of chiral building blocks and natural products.
特性
CAS番号 |
146566-82-7 |
|---|---|
製品名 |
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde |
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
(4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbaldehyde |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-5(3-8)6(4-9)11-7/h3-6H,1-2H3/t5-,6+ |
InChIキー |
HZJHBGXHOJVFGH-OLQVQODUSA-N |
異性体SMILES |
CC1(O[C@@H]([C@@H](O1)C=O)C=O)C |
SMILES |
CC1(OC(C(O1)C=O)C=O)C |
正規SMILES |
CC1(OC(C(O1)C=O)C=O)C |
同義語 |
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



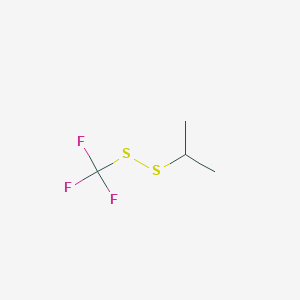
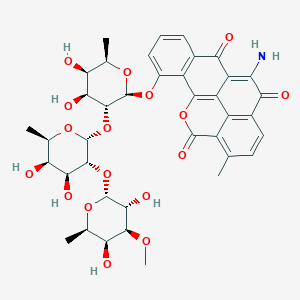
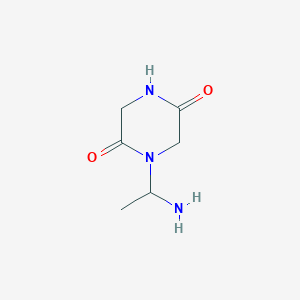

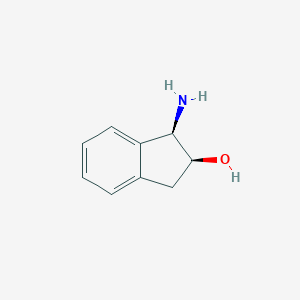
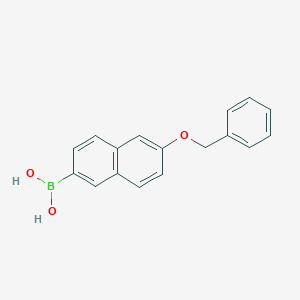
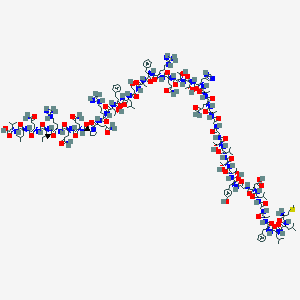
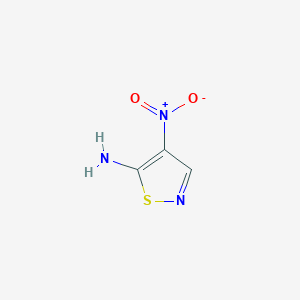
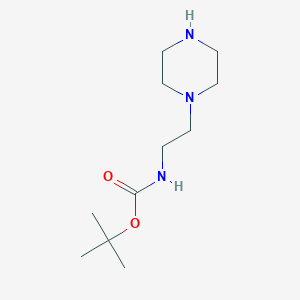
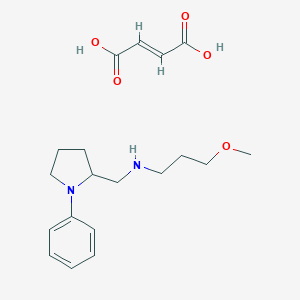
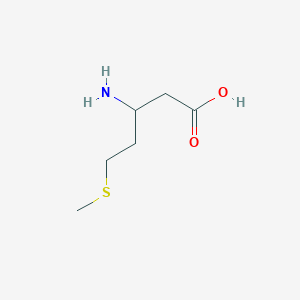
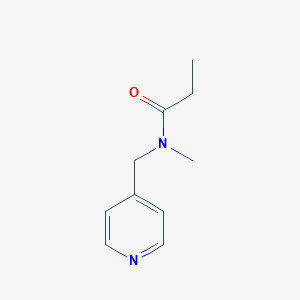
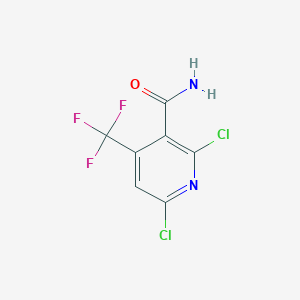
![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)